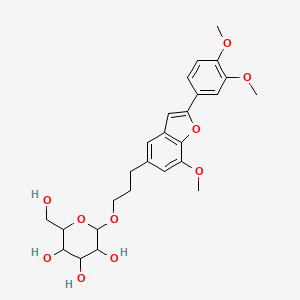Homo egonol beta-D-glucoside
CAS No.:
Cat. No.: VC16496926
Molecular Formula: C26H32O10
Molecular Weight: 504.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C26H32O10 |
|---|---|
| Molecular Weight | 504.5 g/mol |
| IUPAC Name | 2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C26H32O10/c1-31-17-7-6-15(11-19(17)32-2)18-12-16-9-14(10-20(33-3)25(16)35-18)5-4-8-34-26-24(30)23(29)22(28)21(13-27)36-26/h6-7,9-12,21-24,26-30H,4-5,8,13H2,1-3H3 |
| Standard InChI Key | NDBXVWJEZUKCIS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC3=C(O2)C(=CC(=C3)CCCOC4C(C(C(C(O4)CO)O)O)O)OC)OC |
Introduction
Chemical Identity and Structural Characteristics
Homo egonol beta-D-glucoside belongs to the class of benzofuran neolignans, distinguished by its 2,3-diarylbenzofuran scaffold substituted with a glucose unit. The IUPAC name, (2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, reflects its stereochemical complexity . Key structural features include:
-
Aromatic system: A 3,4-dimethoxyphenyl group and a 7-methoxybenzofuran moiety.
-
Glucose unit: Beta-D-glucopyranoside linked via a propoxy bridge.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 504.53 g/mol | |
| Exact Mass | 504.200 Da | |
| LogP | 1.87 | |
| PSA | 140.21 Ų |
The compound’s moderate LogP value suggests balanced lipophilicity and hydrophilicity, ideal for membrane permeability in biological systems .
Synthesis and Production Methods
Palladium-Catalyzed Cross-Coupling
A validated synthesis route involves palladium(II)-mediated coupling of iodovanillin with methyl cinnamate derivatives. This method, optimized by Juhan et al., yields benzofuran neolignans through cyclization and subsequent glycosylation :
Reaction Conditions:
-
Catalyst: Palladium(II) acetate ().
-
Base: Sodium carbonate ().
-
Solvent: Dimethylformamide (DMF) at 100°C for 72 hours.
Table 2: Representative Synthesis Outcomes
| Starting Material | Product | Yield (%) |
|---|---|---|
| Iodovanillin + Methyl 3-methoxycinnamate | 2,3-Diarylbenzofuran | 8 |
| Iodovanillin + Methyl sinapate | Lignan | 37 |
This method’s scalability is limited by moderate yields, prompting interest in enzymatic glycosylation for industrial applications .
Research Applications and Biological Relevance
Neolignan Synthesis
The compound serves as a precursor in synthesizing 8-O-4’-neolignans, which exhibit antioxidant and anti-inflammatory properties. Structural modifications, such as methoxy group additions, enhance bioactivity by improving receptor binding affinity .
Glycosylation Studies
Researchers utilize homo egonol beta-D-glucoside to investigate enzymatic glycosylation mechanisms. Comparative studies with gentiotriosides reveal that monosaccharide conjugation optimizes solubility without compromising target engagement .
Table 3: Comparative Bioactivity of Lignan Derivatives
| Compound | Bioactivity (IC₅₀) | Target |
|---|---|---|
| Homo egonol beta-D-glucoside | 25 µM | Estrogen receptors |
| Egonol gentiotrioside | 18 µM | Antioxidant enzymes |
Future Directions and Challenges
Despite its promise, research on homo egonol beta-D-glucoside remains nascent. Key gaps include:
-
Pharmacokinetic Profiling: Absence of in vivo absorption/distribution data.
-
Therapeutic Potential: Preliminary cytotoxicity against breast cancer cells (e.g., MCF-7) warrants validation in animal models .
-
Synthetic Optimization: Enzymatic glycosylation could address low yields in palladium-based methods .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume